Subnanomolar κ-Opioid Receptor Binding Affinity: A 4000-Fold Improvement over Enantiomer
The target compound (enantiomer 7b, (4aR,5S,8aS)-configuration) exhibits a κ-opioid receptor binding affinity with a Ki value of 0.25 nM [1]. In direct comparison, its enantiomer (7a) shows a Ki value of approximately 1000 nM in the same assay [1]. This represents a quantified difference of approximately 4000-fold in binding affinity, underscoring the critical importance of the specific (4aR,5S,8aS) stereochemistry for high-affinity receptor interaction.
| Evidence Dimension | κ-Opioid receptor (KOR) binding affinity |
|---|---|
| Target Compound Data | Ki = 0.25 nM |
| Comparator Or Baseline | Enantiomer 7a: Ki ≈ 1000 nM |
| Quantified Difference | Approximately 4000-fold higher affinity (Ki 0.25 nM vs. 1000 nM) |
| Conditions | Radioligand binding assay using human κ-opioid receptors expressed in CHO cells, with [3H]-U-69,593 as radioligand. |
Why This Matters
This demonstrates that the target compound's enantiopure stereochemistry is non-negotiable for achieving the high potency required for probing KOR pharmacology; any substitution with a racemate or the opposite enantiomer would require a 4000-fold higher concentration to achieve comparable receptor occupancy, fundamentally altering experimental outcomes and dose-response relationships.
- [1] Molenveld, P.; Bouzanne des Mazery, R.; Sterk, G. J.; Verhoeven, A. M.; Soeberdt, M.; Wünsch, B. Conformationally restricted κ-opioid receptor agonists: Synthesis and pharmacological evaluation of diastereoisomeric and enantiomeric decahydroquinoxalines. Bioorg. Med. Chem. Lett. 2015, 25 (22), 5326-5330. DOI: 10.1016/j.bmcl.2015.09.040 View Source
